2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate
Description
2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate is a heterocyclic sulphonate derivative characterized by a pyridyl group substituted with chlorine at the 2-position and a benzene ring functionalized with a trifluoromethyl (-CF₃) group at the para position. The sulphonate ester linkage bridges these aromatic systems, conferring unique physicochemical properties such as enhanced electrophilicity and metabolic stability.
Primary research on this compound highlights its herbicidal activity. Screening against rape (Brassica napus) and barnyard grass (Echinochloa crus-galli) demonstrated moderate efficacy against rape but weak activity against barnyard grass, suggesting selective phytotoxicity influenced by structural features .
Properties
IUPAC Name |
(2-chloropyridin-3-yl) 4-(trifluoromethyl)benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO3S/c13-11-10(2-1-7-17-11)20-21(18,19)9-5-3-8(4-6-9)12(14,15)16/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUGRIDNVVIKFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)OS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate typically involves the reaction of 2-chloro-3-pyridyl with 4-(trifluoromethyl)benzene-1-sulphonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the trifluoromethyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid under controlled temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the compound.
Scientific Research Applications
2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and polymers
Mechanism of Action
The mechanism of action of 2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Herbicidal Activity
describes a series of compounds with variable R and R₁ groups (Table 1). The trifluoromethyl group in 2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate is compared to substituents like methyl, phenyl, and methoxy derivatives. Key findings include:
| Substituent (R) | Herbicidal Activity (Rape) | Herbicidal Activity (Barnyard Grass) |
|---|---|---|
| 4-(Trifluoromethyl)phenyl | Moderate | Weak |
| Methyl | Low | None |
| 4-Methoxyphenyl | Moderate | Weak |
| 3,4,5-Trimethoxyphenyl | High | Weak |
The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, improving membrane penetration and target binding in broadleaf plants like rape. However, its activity remains inferior to trimethoxy-substituted analogs, indicating that increased steric bulk or polarity may further optimize herbicidal potency .
Comparison with Carcinogenic Nitrosamines
Structurally related pyridyl-containing compounds, such as tobacco-specific nitrosamines (e.g., NNK and NNAL in ), share a pyridyl backbone but differ in biological activity. While 2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate is herbicidal, NNK and NNAL are potent carcinogens targeting the lung and pancreas in rats. This contrast underscores the critical role of functional groups: the sulphonate ester and trifluoromethyl groups in the target compound likely reduce metabolic activation pathways that lead to DNA adduct formation, a hallmark of nitrosamine carcinogenicity .
Sulphonamide and Trifluoromethyl Derivatives in Pharmaceuticals
and describe sulphonamide and trifluoromethylated compounds, such as 4-(4-amino-1H-pyrazolo[3,4-c]pyrimidin-3-yl)benzenesulfonamide and spirocyclic carboxamides. These compounds often exhibit pharmaceutical applications (e.g., kinase inhibition or antimicrobial activity) due to the sulphonamide’s hydrogen-bonding capacity and the trifluoromethyl group’s metabolic resistance. In contrast, 2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate lacks the sulphonamide moiety, which may limit its utility in drug design but enhance stability in agrochemical formulations .
Key Research Findings and Implications
- Structural Determinants of Safety: Unlike pyridyl nitrosamines, the target compound’s sulphonate ester and chloro substituent mitigate carcinogenic risks, highlighting the importance of functional group engineering in agrochemical safety .
- Synthetic Flexibility : Palladium-catalyzed methods used for analogous compounds (e.g., ) suggest scalable routes for modifying the pyridyl or benzene rings to enhance herbicidal performance .
Biological Activity
2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by its unique trifluoromethyl group and sulfonate moiety, which contribute to its biological activity. The presence of the pyridyl ring enhances its interaction with biological targets.
Antitumor Activity
Research indicates that compounds with similar structures exhibit antitumor properties. For instance, derivatives containing the trifluoromethyl group have been shown to inhibit various cancer cell lines effectively. A study highlighted that a related compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma and breast cancer models .
The mechanism by which 2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate exerts its effects may involve the inhibition of key signaling pathways associated with tumor growth. It is hypothesized that the compound may act as a kinase inhibitor, similar to other compounds in its class that target c-KIT mutants associated with gastrointestinal stromal tumors .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its structural features allow it to disrupt bacterial cell membranes or inhibit critical enzymatic pathways. The trifluoromethyl group has been noted for enhancing the lipophilicity of compounds, potentially improving their ability to penetrate microbial membranes.
Study on Antitumor Efficacy
A notable case study involved testing a derivative of the compound in mouse models with c-KIT mutations. The results indicated significant tumor reduction and improved survival rates compared to control groups. This suggests that similar compounds could be developed as targeted therapies for resistant cancer types .
Investigation into Antimicrobial Properties
In another investigation, a series of related sulfonates were tested against common bacterial strains. The results showed that compounds with the trifluoromethyl group exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts, supporting the hypothesis that fluorination can improve biological efficacy .
Data Summary
| Property | Value/Observation |
|---|---|
| IC50 (Antitumor) | ~92.4 µM against multiple cancer lines |
| Mechanism | Potential kinase inhibition |
| Antimicrobial Activity | Enhanced by trifluoromethyl group |
| Case Study: Tumor Reduction | Significant in c-KIT mutant models |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-3-pyridyl 4-(trifluoromethyl)benzene-1-sulphonate, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions between pyridyl chloride derivatives and sulfonate esters. For example, in analogous sulfonamide syntheses, anhydrous conditions and catalysts like pyridine are used to enhance yields (e.g., tert-butyl ester intermediates in Example 324 of EP 4 374 877 A2) . Optimization involves monitoring reaction progress via LCMS (e.g., m/z 757 [M+H]+) and adjusting stoichiometric ratios of trifluoromethyl-containing precursors .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- LCMS/HPLC : Use reverse-phase HPLC with standardized conditions (e.g., C18 columns, acetonitrile/water gradients) to confirm purity and retention times (e.g., 1.23 minutes in Example 324) .
- NMR : Employ H and C NMR to verify substituent positions, particularly the trifluoromethyl and sulfonate groups.
- X-ray crystallography : For absolute configuration determination, single-crystal X-ray diffraction (as in , R factor = 0.041) resolves structural ambiguities .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and track changes in key peaks (e.g., loss of parent ion intensity in LCMS) .
Advanced Research Questions
Q. How can contradictions in analytical data (e.g., purity vs. bioactivity) be resolved during quality control?
- Methodology : Cross-validate results using orthogonal techniques:
- Compare HPLC purity (>95%) with LCMS to detect low-abundance impurities .
- Perform dose-response assays to confirm bioactivity correlates with purity (e.g., in vitro receptor binding studies as in SAR examples from ) .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies on sulfonate derivatives?
- Methodology :
- Substituent variation : Modify the pyridyl or trifluoromethyl groups and assess changes in bioactivity (e.g., antiviral or enzyme inhibition) .
- Computational modeling : Use DFT calculations to predict electron-withdrawing effects of the trifluoromethyl group on sulfonate reactivity .
- In vitro testing : Employ high-throughput screening (HTS) for rapid evaluation of derivatives against target proteins .
Q. How can computational methods predict the compound’s reactivity in nucleophilic environments?
- Methodology :
- Molecular docking : Simulate interactions between the sulfonate group and biological targets (e.g., enzymes) using software like AutoDock.
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-deficient trifluoromethyl group may enhance electrophilic character .
Q. What experimental approaches address missing physicochemical data (e.g., solubility, logP)?
- Methodology :
- Shake-flask method : Measure solubility in buffers (pH 1–7.4) and calculate logP via octanol/water partitioning.
- QSAR models : Use software like MarvinSketch to estimate properties based on structural analogs (e.g., 4-(trifluoromethyl)benzenethiol derivatives in ) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
